molecular formula C41H60N8O8S2 B15412209 Trp-Lys-Tyr-Met-Val-D-Met CAS No. 211868-45-0

Trp-Lys-Tyr-Met-Val-D-Met

Cat. No.: B15412209
CAS No.: 211868-45-0
M. Wt: 857.1 g/mol
InChI Key: VQBTUIJFUPRJOH-RSQZODEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Discovery
WKYMVm is a synthetic hexapeptide (Trp-Lys-Tyr-Met-Val-D-Met) first identified through combinatorial peptide library screening as a potent agonist of formyl peptide receptors (FPRs), a subset of G protein-coupled receptors (GPCRs) . Its D-methionine residue at the C-terminal enhances stability and receptor-binding specificity .

Mechanisms of Action
WKYMVm primarily activates FPR1 and FPR2, though its effects vary depending on receptor availability and cellular context. Key mechanisms include:

  • Chemotaxis: Promotes migration of phagocytes (neutrophils, monocytes) via phospholipase D (PLD) and phosphoinositide 3-kinase (PI3K) pathways, enhancing superoxide production and bacterial killing .
  • Immune Modulation: Inhibits dendritic cell maturation by suppressing MHC class II and co-stimulatory molecule expression, which may dampen excessive inflammation .
  • Therapeutic Applications: Demonstrated efficacy in sepsis, cancer immunotherapy (e.g., triple-negative breast cancer via nanoparticle delivery), and tissue repair (e.g., hepatic fibrosis attenuation and diabetic wound healing) .

Properties

CAS No.

211868-45-0

Molecular Formula

C41H60N8O8S2

Molecular Weight

857.1 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C41H60N8O8S2/c1-24(2)35(40(55)47-33(41(56)57)17-20-59-4)49-38(53)32(16-19-58-3)46-39(54)34(21-25-12-14-27(50)15-13-25)48-37(52)31(11-7-8-18-42)45-36(51)29(43)22-26-23-44-30-10-6-5-9-28(26)30/h5-6,9-10,12-15,23-24,29,31-35,44,50H,7-8,11,16-22,42-43H2,1-4H3,(H,45,51)(H,46,54)(H,47,55)(H,48,52)(H,49,53)(H,56,57)/t29-,31-,32-,33+,34-,35-/m0/s1

InChI Key

VQBTUIJFUPRJOH-RSQZODEZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H](CCSC)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N

Canonical SMILES

CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below contrasts WKYMVm with structurally or functionally related peptides, focusing on receptor targets, mechanisms, and therapeutic roles:

Compound Structure Target Receptors Key Functions Therapeutic Applications Key Research Findings References
WKYMVm Trp-Lys-Tyr-Met-Val-D-Met FPR1, FPR2 Chemotaxis, superoxide generation, immune suppression, angiogenesis Sepsis, cancer, hepatic fibrosis, wound healing Activates FPR2 to reduce liver fibrosis markers (AST, ALT) by 40–50% in BDL rat models ; Enhances cisplatin efficacy in TNBC via ROS cascade
fMLF (Formyl-Met-Leu-Phe) Formylated tripeptide FPR1 Neutrophil chemotaxis, phagocytosis, inflammation Bacterial infection models Lacks FPR2 activation; weaker angiogenic effects compared to WKYMVm
Lactoferrin Iron-binding glycoprotein LRP, HSPG Antimicrobial, apoptosis induction, iron transport Cancer prevention, viral infections (e.g., HCV) Induces apoptosis in leukemia cells (IC₅₀: 50–100 µg/mL); inhibits HCV replication
Casein Phosphopeptides Phosphorylated casein fragments L-type calcium channels Anti-cancer, anti-genotoxic Radiation-induced cancer prevention Blocks HT-29 colon cancer proliferation via calcium channel modulation
MMK-1 Synthetic peptide FPRL1 (FPR2) Leukocyte chemotaxis, cytokine release Inflammatory disease models Selective FPRL1 activation with no reported effects on dendritic cells
Serum Amyloid A (SAA) Acute-phase protein FPR2 Prostaglandin E₂ production, chronic inflammation Sepsis, atherosclerosis Induces PGE₂ via FPR2, contrasting WKYMVm’s leukotriene B₄ dominance
FOXP3 Inhibitory Peptides Variable sequences FOXP3 transcription factor Treg cell suppression, enhanced vaccine efficacy Autoimmunity, cancer immunotherapy Reduces Treg activity by 60–70% in murine models

Key Contrasts:

Receptor Specificity: WKYMVm activates FPR2 > FPR1, whereas fMLF is FPR1-specific . Lactoferrin and casein phosphopeptides act via non-FPR pathways (e.g., LRP, calcium channels), limiting cross-reactivity .

Immune Effects :

  • WKYMVm uniquely inhibits dendritic cell maturation , unlike pro-inflammatory FPR1 agonists (e.g., fMLF) .
  • Compared to SAA, WKYMVm favors leukotriene B₄ production, amplifying neutrophil recruitment over PGE₂-mediated resolution .

Therapeutic Scope: WKYMVm’s angiogenic and anti-apoptotic roles (e.g., in hepatic fibrosis) are absent in casein phosphopeptides or FOXP3 inhibitors .

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with anchoring the C-terminal amino acid (D-Met) to a resin. Polystyrene-based resins functionalized with trityl (Trt) or benzhydryl groups are preferred for their acid-labile properties, enabling mild cleavage conditions. For example, 4-methoxy-4'-polystyryl benzhydryl bromide resin offers a loading capacity of 0.78 mmol/g when coupled with Thr-OtBu.

Table 1: Resin Types and Loading Capacities

Resin Type Functional Group Loading Capacity (mmol/g)
4-Methoxy benzhydryl Bromide 0.78
2-Chlorotrityl chloride Chloride 0.64
Trityl Chloride 0.82

Amino Acid Protection Schemes

Fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups protect α-amino termini, while acid-sensitive groups like tert-butyl (tBu) and trityl (Trt) shield side chains. For WKYMVm:

  • Tryptophan (Trp) : Fmoc-Trp(Boc)-OH
  • Lysine (Lys) : Fmoc-Lys(Mtt)-OH (Mtt = 4-methyltrityl)
  • Tyrosine (Tyr) : Fmoc-Tyr(tBu)-OH
  • Methionine (Met) : Fmoc-Met-OH (no side-chain protection)
  • Valine (Val) : Fmoc-Val-OH
  • D-Methionine (D-Met) : Fmoc-D-Met-OH

Stepwise Synthesis Protocol

Resin Activation and First Amino Acid Attachment

  • Resin Swelling : The benzhydryl resin is swollen in tetrahydrofuran (THF) for 30 minutes.
  • Coupling : D-Met (1.5 eq) is activated with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF), reacted for 2 hours at 25°C.
  • Capping : Unreacted sites are blocked with acetic anhydride/pyridine.

Iterative Deprotection and Coupling

  • Fmoc Removal : 20% piperidine in DMF (2 × 5 minutes) cleaves the Fmoc group.
  • Amino Acid Coupling : Subsequent residues are added using HBTU/DIPEA activation, with reaction times adjusted per steric hindrance (e.g., 1 hour for Val, 2 hours for Tyr).

Table 2: Coupling Parameters for WKYMVm

Amino Acid Activation Reagent Reaction Time (h) Coupling Efficiency (%)
D-Met HBTU/DIPEA 2 98.5
Val HBTU/DIPEA 1 99.1
Met HBTU/DIPEA 1.5 97.8
Tyr HATU/DIPEA 2 96.3
Lys HBTU/DIPEA 2.5 95.7
Trp HATU/DIPEA 3 94.2

Side-Chain Deprotection and Cleavage

Final Deprotection

After sequential coupling, side-chain protecting groups (tBu, Mtt) are removed using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 3 hours.

Resin Cleavage

The peptide is cleaved from the resin using a TFA/dichloromethane (DCM) mixture (1:99 v/v), preserving acid-labile side-chain protections if needed.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) achieves >95% purity.

Table 3: HPLC Conditions and Results

Column Gradient Retention Time (min) Purity (%)
C18 (5 μm) 10–50% AcCN in 30 min 22.4 96.7

Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms the molecular ion at m/z 887.42 (calculated: 887.41).

Challenges and Optimization Strategies

Racemization Mitigation

D-Met incorporation risks racemization. Using pre-activated Fmoc-D-Met-OH and maintaining coupling temperatures below 25°C reduces epimerization to <1%.

Aggregation Prevention

The hydrophobic sequence (Trp, Tyr, Met) necessitates pseudoproline dipeptides or elevated solvent polarity (e.g., DMF with 10% dimethyl sulfoxide).

Q & A

Q. How should researchers handle batch-to-batch variability in synthetic WKYMVm peptides?

  • Methodological Answer : Characterize purity via HPLC-MS and quantify endotoxin levels (LAL assay). Include a reference standard (e.g., commercially sourced WKYMVm) in each experiment. Use ANOVA with post-hoc tests to compare biological activity across batches .

Tables for Key Experimental Parameters

Assay Type Key Parameters References
Calcium MobilizationCell density: 2×10⁵/mL; [Ca²⁺] dye: Fluo-4
Chemotaxis (Boyden chamber)Pore size: 5 µm; Incubation: 90 min, 37°C
Superoxide ProductionLuminol: 100 µM; Detection: Luminescence

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.